molecular formula C9H18N2OS2 B14682553 N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 34705-87-8

N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14682553
CAS No.: 34705-87-8
M. Wt: 234.4 g/mol
InChI Key: OIQFEWJOIFACGH-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives typically involves a three-component condensation reaction. This reaction includes primary amines, carbon disulfide, and dialkyl maleates. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-1,3-thiazolidin-4-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .

Mechanism of Action

The mechanism of action of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives involves their interaction with various molecular targets. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For example, their antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while their antioxidant activity is due to their ability to scavenge free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sulfanylidene-1,3-thiazolidin-4-one derivatives are unique due to their sulfur-containing thiazolidinone ring, which imparts distinct chemical and biological properties. Their ability to undergo various chemical transformations and exhibit a wide range of biological activities sets them apart from other similar compounds .

Properties

CAS No.

34705-87-8

Molecular Formula

C9H18N2OS2

Molecular Weight

234.4 g/mol

IUPAC Name

N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H15N.C3H3NOS2/c1-4-7(5-2)6-3;5-2-1-7-3(6)4-2/h4-6H2,1-3H3;1H2,(H,4,5,6)

InChI Key

OIQFEWJOIFACGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1C(=O)NC(=S)S1

Origin of Product

United States

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